molecular formula C8H8Cl2N2O B1307421 3-chloro-N-(5-chloropyridin-2-yl)propanamide CAS No. 349124-70-5

3-chloro-N-(5-chloropyridin-2-yl)propanamide

Cat. No. B1307421
M. Wt: 219.06 g/mol
InChI Key: DNATUHBQLSJLTJ-UHFFFAOYSA-N
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Description

3-chloro-N-(5-chloropyridin-2-yl)propanamide is a chemical compound . It is also known as a chemical entity . The molecular weight of this compound is 219.0681 dalton .


Molecular Structure Analysis

The InChI code for 3-chloro-N-(5-chloropyridin-2-yl)propanamide is 1S/C8H5ClN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5H,3H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antinociceptive Activity

Studies have shown that certain derivatives of 3-chloro-N-(5-chloropyridin-2-yl)propanamide exhibit significant antinociceptive activities. These compounds were synthesized and tested using various methods like tail clip, tail flick, hot plate, and writhing tests. Comparisons with standards such as dipyrone and aspirin indicated that some synthesized compounds, specifically compound5e, 5g, and5h, demonstrated notable antinociceptive effects in all tests (Önkol et al., 2004).

Herbicidal Activity

Research has also highlighted the herbicidal potential of certain derivatives. For instance, compounds like N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide have shown effective herbicidal activity. These findings are supported by crystallographic studies that provide insights into the structural aspects contributing to their effectiveness as herbicides (Liu et al., 2007).

Safety And Hazards

While specific safety and hazard information for 3-chloro-N-(5-chloropyridin-2-yl)propanamide is not available, similar compounds like N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide) can cause serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-N-(5-chloropyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-4-3-8(13)12-7-2-1-6(10)5-11-7/h1-2,5H,3-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNATUHBQLSJLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392328
Record name 3-chloro-N-(5-chloropyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-chloropyridin-2-yl)propanamide

CAS RN

349124-70-5
Record name 3-chloro-N-(5-chloropyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MK Ibrahim, K El-Adl, MF Zayed, HA Mahdy - Medicinal Chemistry …, 2015 - Springer
In view of their expected anticonvulsant activity, some novel derivatives of 5-chloro-2-substituted sulfanylbenzoxazoles (5–15f) were synthesized and evaluated for their anticonvulsant …
Number of citations: 24 link.springer.com
A Mahdy - Med Chem Res, 2015 - researchgate.net
In view of their expected anticonvulsant activity, some novel derivatives of 5-chloro-2-substituted sulfanylbenzoxazoles (5–15f) were synthesized and evaluated for their anticonvulsant …
Number of citations: 0 www.researchgate.net

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